molecular formula C14H22O4 B12552736 Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate CAS No. 152668-06-9

Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate

Cat. No.: B12552736
CAS No.: 152668-06-9
M. Wt: 254.32 g/mol
InChI Key: ZRWSRVKBKKAHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate is a chemical compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The spirocyclic motif is known for its rigidity and stability, which can impart desirable properties to molecules containing this structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(1,4-dioxaspiro[4One common method involves the oxidative spirocyclization of a furan derivative to construct the spiro center . This step is often followed by reactions such as Sharpless asymmetric dihydroxylation, Weinreb ketone synthesis, and Yamaguchi esterification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the spirocyclic core or the ethyl ester group.

    Substitution: The compound can undergo substitution reactions, particularly at the spirocyclic center or the pent-2-enoate moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate involves its interaction with molecular targets through its spirocyclic core. This interaction can affect various pathways, depending on the specific application. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate is unique due to its combination of the spirocyclic core with the ethyl ester and pent-2-enoate functionalities. This combination imparts specific chemical and physical properties that can be advantageous in various applications.

Properties

CAS No.

152668-06-9

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

ethyl 5-(1,4-dioxaspiro[4.4]nonan-9-yl)pent-2-enoate

InChI

InChI=1S/C14H22O4/c1-2-16-13(15)8-4-3-6-12-7-5-9-14(12)17-10-11-18-14/h4,8,12H,2-3,5-7,9-11H2,1H3

InChI Key

ZRWSRVKBKKAHBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCC1CCCC12OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.